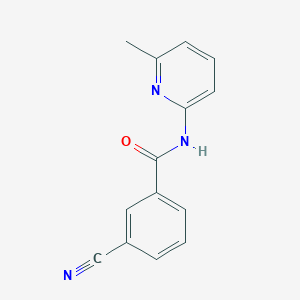

3-cyano-N-(6-methylpyridin-2-yl)benzamide

Description

Identified by various catalog numbers such as CHEMBL208927 and AKOS000205559, 3-cyano-N-(6-methylpyridin-2-yl)benzamide is a synthetic organic compound characterized by a benzamide (B126) core structure. ontosight.ai This core is modified with a cyano group at the 3-position of the benzene (B151609) ring and a 6-methylpyridin-2-yl group attached to the amide nitrogen. ontosight.ai The molecular formula of the compound is C14H11N3O, and it has a molecular weight of 251.26 g/mol . ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H11N3O |

| Molecular Weight | 251.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 900801-18-5 |

This table is interactive. You can sort and filter the data.

Benzamides represent a significant class of compounds in medicinal chemistry, known for a wide array of biological activities. ontosight.ai These activities include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The versatility of the benzamide scaffold allows for extensive structural modifications, leading to a diverse range of pharmacological profiles. Research into benzamide derivatives is a robust field, with scientists continuously exploring how different substituents on the benzoyl and amine moieties influence the biological activity of the resulting molecules.

The core structure of this compound, featuring both a cyano group and a substituted pyridine (B92270) ring, places it within a specific and interesting subset of benzamide derivatives. The cyano group can act as a hydrogen bond acceptor and can be involved in various chemical transformations, while the pyridine ring introduces a basic nitrogen atom and can participate in pi-stacking interactions, all of which can be crucial for binding to biological targets.

While detailed findings on the biological activity of this compound are not extensively published, its structural motifs suggest potential significance in pharmaceutical chemistry and chemical biology. ontosight.ai The benzamide functional group is a common feature in many approved drugs, and the pyridine ring is also a prevalent heterocycle in pharmaceuticals.

The exploration of N-pyridin-2-yl benzamide analogues has been a fruitful area of research. For instance, novel N-pyridin-2-yl benzamide analogues have been designed and synthesized as allosteric activators of glucokinase, an important enzyme in glucose metabolism, highlighting the potential of this class of compounds in the development of treatments for type 2 diabetes. nih.gov Furthermore, the modification of the benzamide scaffold continues to be a strategy in the development of new therapeutic agents. For example, N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents, with some compounds showing improved anti-proliferative activities compared to existing drugs. nih.gov

The presence of the cyano group is also of interest, as cyanopyridine derivatives have shown good biological and therapeutic activities, with applications in both the pharmaceutical and agricultural sectors. nih.gov

Based on available information, dedicated academic research trajectories focusing solely on this compound appear to be limited. Much of the research context is derived from broader studies on benzamide and cyanopyridine derivatives. The primary research interests in compounds with similar structural features can be summarized as follows:

Enzyme Inhibition: A significant area of investigation for benzamide derivatives is their potential as enzyme inhibitors. ontosight.ai The specific biological activities of this compound could involve the inhibition of key enzymes in various disease pathways. ontosight.ai

Receptor Modulation: Similar to other benzamides, this compound may act as a modulator of cellular receptors, influencing signaling pathways. ontosight.ai

Drug Discovery and Lead Optimization: The synthesis and evaluation of analogues of N-pyridin-2-yl benzamides aim to identify lead compounds for various therapeutic targets. nih.gov Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are a key component of this research. nih.govmdpi.com

While extensive, detailed research findings specifically for this compound are not widely available in the public domain, its chemical structure firmly places it within active areas of pharmaceutical and chemical biology research. Future studies are needed to fully elucidate its specific biological activities and potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-(6-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-4-2-7-13(16-10)17-14(18)12-6-3-5-11(8-12)9-15/h2-8H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIDAJBBAATPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyano N 6 Methylpyridin 2 Yl Benzamide

Established Synthetic Pathways for 3-cyano-N-(6-methylpyridin-2-yl)benzamide

The most conventional and widely practiced method for synthesizing amides, including this compound, involves the coupling of a carboxylic acid derivative with an amine. researchgate.netlibretexts.org This typically proceeds via a two-step sequence where the carboxylic acid is first activated, followed by nucleophilic attack by the amine.

The primary pathway involves the conversion of 3-cyanobenzoic acid into a more reactive acylating agent, such as an acyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-cyanobenzoyl chloride is then reacted with 2-amino-6-methylpyridine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton yields the final amide product, this compound.

Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling reagents. nih.gov These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then readily attacked by the amine. This approach avoids the isolation of the often-sensitive acyl chloride.

Table 1: Common Coupling Reagents for Direct Amidation

| Coupling Reagent Class | Examples | Byproducts | Conditions |

| Carbodiimides | DCC, EDC | Ureas | Mild, often with additives like HOBt |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide | Mild, effective for hindered substrates |

| Guanidinium Salts | HATU, HBTU | Tetramethylurea | Highly efficient, low epimerization |

| Others | TCT, CDI | Cyanuric acid, Imidazole | Varies, generally mild conditions |

Advanced Synthetic Approaches to Analogues and Structurally Related Derivatives

Modern organic synthesis focuses on developing more efficient, atom-economical, and versatile methods. For the synthesis of this compound analogues and derivatives, advanced catalytic systems and multi-component strategies are employed.

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines. This methodology can be applied to the synthesis of N-pyridinylbenzamide analogues by coupling a substituted aryl halide (e.g., 3-cyanobromobenzene) with a substituted aminopyridine (e.g., 2-amino-6-methylpyridine). The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. organic-chemistry.org Recent developments have focused on using more accessible aryl chlorides and expanding the reaction to include a wider range of functional groups. mit.edu

Another palladium-catalyzed approach is the hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamide derivatives. nih.govresearchgate.net This strategy offers a different pathway to structurally complex analogues that can be further modified.

Table 2: Overview of Palladium-Catalyzed Reactions for Benzamide (B126) Synthesis

| Reaction Name | Reactants | Key Features |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | Forms C(aryl)-N bond directly; broad substrate scope. organic-chemistry.org |

| Carbonylative Coupling | Aryl Halide + Amine + CO | Incorporates a carbonyl group to form the amide in one step. |

| Hydroarylation | N-Propargyl Benzamide + Boronic Acid | Creates N-allylbenzamides, useful intermediates for further synthesis. nih.gov |

Beyond traditional coupling agents, direct catalytic amidation methods that avoid stoichiometric activators are gaining prominence. These methods are more environmentally friendly as they reduce waste. researchgate.net Catalysts based on Lewis acids like titanium (e.g., TiCl₄) or boron (e.g., boronic acids) can facilitate the direct condensation of carboxylic acids and amines, often under heating. nih.gov The reaction with TiCl₄, for example, is performed in pyridine (B92270) and provides moderate to excellent yields for a wide range of substrates. nih.gov

Oxidative amidation offers another route, starting from precursors like benzylamines or benzyl (B1604629) cyanides. researchgate.net Nickel-catalyzed reductive coupling of unactivated esters with nitroarenes has also been reported as a novel one-step method to furnish a wide range of amides, providing an alternative to methods that use anilines as the nitrogen source. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate chemical libraries. nih.gov While not a direct synthesis for a pre-defined target like this compound, MCRs are powerful tools for creating structurally diverse analogues.

Key MCRs applicable to the synthesis of complex amide-containing structures include:

Ugi Reaction : A four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. nih.gov

Passerini Reaction : A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxyamide. nih.gov

Strecker Reaction : The first reported MCR, it synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. The nitrile can be subsequently hydrolyzed to an amino acid, which can then be used in amide synthesis. nih.gov

These reactions allow for the introduction of multiple points of diversity in a single step, making them ideal for exploring structure-activity relationships in drug discovery programs.

Mechanistic Investigations of Reaction Pathways in Compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the scope of synthetic methodologies.

In Palladium-Catalyzed Coupling , the mechanism generally follows a catalytic cycle involving three key steps:

Oxidative Addition : The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base removes a proton to form an amido complex.

Reductive Elimination : The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst.

Mechanistic studies have highlighted the crucial role of the ligand in facilitating these steps, particularly the reductive elimination. nih.govrsc.org In some cases, the formation of more reactive cationic palladium species is believed to accelerate the reaction. nih.gov

For Amidation Reactions , the mechanism depends on the conditions.

Acid-Catalyzed Amidation : The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com The amine then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, ultimately leading to the elimination of a water molecule and the formation of the amide bond. youtube.com

Base-Promoted Hydrolysis (Reverse Reaction) : While not a synthesis, understanding the hydrolysis mechanism provides insight. A hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The carbonyl bond reforms, leading to the expulsion of an amide anion (a poor leaving group), which then deprotonates the newly formed carboxylic acid. libretexts.org

Direct Condensation with Catalysts : When using catalysts like TiCl₄, the reaction is thought to proceed through the formation of an adduct between the carboxylate and the metal catalyst. nih.gov This adduct contains a good leaving group, which facilitates the subsequent nucleophilic attack by the amine to form the amide. nih.gov

Molecular Interactions and Target Engagement Studies of 3 Cyano N 6 Methylpyridin 2 Yl Benzamide

Investigation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Modulation by 3-cyano-N-(6-methylpyridin-2-yl)benzamide

A review of published scientific literature did not yield specific studies detailing the direct modulation of the metabotropic glutamate receptor subtype 5 (mGluR5) by this compound. However, the broader class of aryl benzamide (B126) derivatives has been extensively studied for its interaction with this receptor, providing crucial insights into the potential activity of this scaffold. mdpi.comresearchgate.net

Aryl benzamide derivatives are a versatile class of compounds known to exhibit allosteric modulation of mGluR5. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. nih.gov This binding can result in either a potentiation or an inhibition of the receptor's response to glutamate.

Negative Allosteric Modulators (NAMs): Many aryl benzamide derivatives act as NAMs, functioning as non-competitive antagonists. mdpi.com These compounds decrease the receptor's response to glutamate and are considered potential therapeutics for disorders involving excessive glutamatergic signaling. mdpi.com In silico studies and quantitative structure-activity relationship (3D-QSAR) analyses have been performed on series of aryl benzamide NAMs to elucidate the structural features that govern their inhibitory activity. mdpi.comresearchgate.net These studies indicate that the molecules often adopt a "linear" or "arc" conformation to bind within an allosteric pocket, stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com

Positive Allosteric Modulators (PAMs): Conversely, other benzamide scaffolds have been identified as mGluR5 PAMs. acs.orgdocumentsdelivered.com These molecules enhance the receptor's response to glutamate, representing a potential therapeutic strategy for conditions where mGluR5 activity is hypoactive. acs.org Research has demonstrated that subtle structural modifications within a benzamide series can lead to significant shifts in pharmacology, converting a PAM into a NAM, or vice versa. acs.org For instance, the benzamide compound VU0357121 was identified as a potent mGluR5 PAM. acs.org

Radioligand binding assays are a standard and essential tool for characterizing the interaction of allosteric modulators with mGluR5. nih.gov These assays are frequently used to determine whether a compound binds to the well-characterized allosteric site recognized by the prototypical NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP). nih.govnih.gov

The assay typically involves using a radiolabeled form of an MPEP analog, such as [³H]MPEP, to bind to membranes prepared from cells expressing the mGluR5 receptor. nih.govnih.gov The ability of a test compound, like a benzamide derivative, to displace the radioligand is then measured. This competition binding experiment allows for the determination of the compound's binding affinity (expressed as a Kᵢ value) for the MPEP allosteric site. nih.gov

Interestingly, while many benzamide modulators compete for this site, some PAMs from this class have been found to exert their effects without binding to the MPEP site, suggesting the existence of other, distinct allosteric sites on the receptor. acs.org

Exploration of Alternative Biological Targets of Related Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have been evaluated against a wide array of biological targets beyond mGluR5.

Benzamide derivatives have demonstrated inhibitory activity against various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): Certain sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human NTPDase isoforms 1, 2, 3, and 8. nih.govrsc.org These enzymes are involved in pathological processes such as thrombosis and inflammation. rsc.org For example, compound 3i (full name in table below) was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org

Angiotensin-Converting Enzyme (ACE): A series of benzamide-appended thiadiazole derivatives were synthesized and evaluated for their ability to inhibit ACE, a key enzyme in the regulation of blood pressure. researchgate.net Several compounds showed moderate inhibitory activity when compared to the standard drug lisinopril. researchgate.net

Glycogen (B147801) Phosphorylase (GP): Novel benzamide derivatives have been designed and synthesized as inhibitors of glycogen phosphorylase, an enzyme that is a target for type 2 diabetes treatment. researchgate.net One of the most potent compounds in the series, 4m , was found to bind at the dimer interface of the enzyme. researchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3i | h-NTPDase1 | 2.88 ± 0.13 µM | rsc.org |

| Compound 3i | h-NTPDase3 | 0.72 ± 0.11 µM | rsc.org |

| Compound 2d | h-NTPDase8 | 0.28 ± 0.07 µM | rsc.org |

| Compound 7i | ACE-I | 40.98 µg/µl | researchgate.net |

| Compound 4m | Glycogen Phosphorylase a (GPa) | 2.68 µM | researchgate.net |

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel expressed on immune cells, is a key mediator of inflammation. nih.govtandfonline.com The benzamide structure is a well-established scaffold for potent and selective P2X7 receptor antagonists. nih.govtandfonline.com Numerous pharmaceutical companies have developed benzamide-based antagonists, some of which have advanced to clinical trials. researchgate.net Structure-activity relationship (SAR) studies have shown that features such as an ortho-substituent on the phenyl ring and a lipophilic group attached to the amide function are important for potent antagonism. researchgate.net Adamantanyl-substituted benzamides, in particular, have shown high potency, with IC₅₀ values in the nanomolar range for inhibiting human P2X7-mediated calcium influx. tandfonline.com

| Compound | Target Receptor | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Adamantanyl-substituted benzamide (Compound 28) | Human P2X7 (hP2X7) | 10 - 25 nM (Ca²⁺ influx) | tandfonline.com |

JNK3 Kinase: The c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase family expressed primarily in the brain and is a therapeutic target for neurodegenerative disorders. researchgate.net While various chemical scaffolds have been developed as JNK3 inhibitors, the aminopyrazole class has been shown to yield potent and selective inhibitors. researchgate.net Although distinct from the core benzamide structure, some JNK inhibitors incorporate amide functionalities, but the simple N-aryl benzamide scaffold is not a prominently reported class for potent JNK3 inhibition in the reviewed literature.

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance)

The detailed characterization of how a small molecule like this compound binds to its protein target is crucial for drug development. Surface Plasmon Resonance (SPR) is a powerful biophysical technique used for this purpose. researchgate.netnih.gov

SPR is a label-free, real-time optical method that measures molecular interactions at the surface of a sensor chip. researchgate.net In a typical experiment, a target protein (the ligand) is immobilized on the sensor surface. nih.govresearchgate.net A solution containing the small molecule of interest (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. researchgate.net

This technique provides a wealth of quantitative information, including:

Association rate constant (kₐ): The rate at which the analyte binds to the ligand. dergipark.org.tr

Dissociation rate constant (kₔ): The rate at which the analyte-ligand complex decays. dergipark.org.tr

Equilibrium dissociation constant (Kₔ): A measure of the binding affinity, calculated from the ratio of kₔ/kₐ. dergipark.org.tr

While no specific SPR studies involving this compound were identified in the literature search, this technique is a standard and highly valuable tool for characterizing the binding kinetics and affinity of small molecule inhibitors, including benzamide derivatives, to their respective enzyme or receptor targets. researchgate.net

Structure Activity Relationship Sar and Structural Optimization of 3 Cyano N 6 Methylpyridin 2 Yl Benzamide Analogues

Elucidation of Key Pharmacophoric Features for mGluR5 Activity

The pharmacophore model for benzamide-based mGluR5 NAMs, including analogues of 3-cyano-N-(6-methylpyridin-2-yl)benzamide, reveals several key features essential for high-affinity binding and potent antagonism. These compounds typically adopt an "arc" or "linear" conformation within the allosteric binding site located in the seven-transmembrane (7TM) domain of the receptor. mdpi.comnih.gov

The essential components of the pharmacophore consist of:

A central benzamide (B126) core: This acts as a rigid scaffold.

A substituted phenyl ring (A-ring): This ring, corresponding to the 3-cyanobenzoyl portion, interacts with a specific sub-pocket. Hydrophobic and sterically large groups on this ring are generally favorable for activity. mdpi.com

An amide linker: This group is crucial for forming hydrogen bonds with key amino acid residues in the binding pocket, such as Ser969 and Tyr659. mdpi.com

A terminal heteroaromatic ring (C-ring): This corresponds to the 6-methylpyridin-2-yl moiety and occupies another distinct region of the binding site. mdpi.com

Molecular docking studies indicate that these ligands bind within a cavity composed of amino acids including Pro655, Tyr659, Trp945, and Ser969. mdpi.com The interaction is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking, particularly with Trp945. mdpi.com A superimposition of various active templates, including MPEP, shows a good overlap of these key pharmacophoric features, despite structural differences, highlighting a common binding mode. nih.gov

Impact of Cyano Substitution on Receptor Binding and Functional Modulation

The cyano (-CN) group at the 3-position of the benzamide ring has been identified as a critical determinant of potency in mGluR5 NAMs. nih.gov In the development of related aryl amide series, the introduction of a 3-cyano substituent on the benzoyl ring was found to be important for high-affinity mGluR5 antagonism. nih.gov

Studies comparing different substituents on the benzamide phenyl ring have demonstrated the superior activity of the cyano group. For instance, in one series of (3-cyano-5-fluorophenyl)biaryl NAMs, the simple exchange of a chloro substituent for a cyano group resulted in a nearly four-fold improvement in potency. nih.gov This enhancement is attributed to the electronic properties and the specific interactions the cyano group can form within the binding pocket. The linear geometry and electron-withdrawing nature of the cyano group likely contribute to a more favorable binding orientation and stronger interactions with the receptor, thereby increasing antagonistic activity.

Systematic Exploration of Benzamide Moiety Substituents and their Influence on Activity

Extensive SAR studies have been conducted on the benzamide (A-ring) portion of this chemical class. The position and nature of substituents on this phenyl ring significantly modulate the compound's activity.

Adding a fluorine atom at the 5-position of the 3-cyanobenzamide (B1293667) ring, to create a 3-cyano-5-fluoro-N-arylbenzamide scaffold, has been shown to enhance activity substantially. In one case, the addition of a 5-fluoro substituent to a 3-cyano analogue increased potency by over 20-fold. nih.gov This suggests that electronegative groups at this position are highly beneficial.

In a related series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, which are positive allosteric modulators (PAMs), it was found that electronegative substituents in the para-position of the benzamide moiety increased potency. nih.gov While the modulation type is different, this highlights the sensitivity of the receptor's allosteric site to electronic modifications on the benzamide ring.

Conversely, introducing bulky substituents can be detrimental. For example, moving to a larger cyclopropyl (B3062369) group at the 2-position of a related pyrimidin-5-yl ether series significantly eroded potency at mGluR5, indicating limited tolerance for steric bulk at certain positions. acs.org

Table 1: Influence of Benzamide Ring Substitution on mGluR5 Activity

| Compound/Series | Benzamide Ring Substituent | Observed Effect on Potency |

| Aryl Benzamide Analogues | 3-Chloro | Baseline |

| Aryl Benzamide Analogues | 3-Cyano | ~4-fold increase vs. 3-Chloro nih.gov |

| 3-Cyano-N-arylbenzamide | 5-Fluoro (addition) | >20-fold increase vs. non-fluorinated nih.gov |

| Picolinamide (B142947) Analogues | 2-Cyclopropyl (on pyrimidinyl ether) | Substantial decrease acs.org |

This table is interactive and can be sorted by column.

Influence of Pyridine (B92270) Ring Modifications on Biological Activity

The 6-methylpyridin-2-yl moiety (C-ring) also plays a crucial role in receptor interaction, and modifications to this ring have profound effects on biological activity. The methyl group at the 6-position is often important for maintaining a favorable conformation and establishing productive hydrophobic interactions within the binding pocket.

In related picolinamide analogues, replacing the thiazol-2-yl ring with a pyridin-2-yl ring proved amenable to further substitution. acs.org Introducing a 5-fluoro substituent on the pyridine ring (5-fluoropyridin-2-yl amide) was well-tolerated and often led to potent mGluR5 antagonists. acs.org However, SAR in this region can be complex. While 5-fluoropyridin-3-yl ether analogues generally showed slightly superior mGluR5 potency, exceptions were noted for certain derivatives, such as the 6-ethylpyridin-2-yl and 5-chloropyridin-2-yl analogues, indicating a nuanced interplay between substitutions on different parts of the molecule. acs.org

Derivatization Strategies for Enhanced Selectivity and Potency

Derivatization strategies for benzamide-based mGluR5 NAMs have focused on multiparametric optimization to improve potency, selectivity, and pharmacokinetic properties. nih.gov One successful approach involves the strategic introduction of small, electronegative groups, like fluorine, which can enhance binding affinity without adding significant bulk. The development of the 3-cyano-5-fluoro-N-arylbenzamide series is a prime example of this strategy, leading to potent tool compounds. nih.govresearchgate.net

Another strategy is the replacement of labile or metabolically vulnerable groups with more stable bioisosteres. While early mGluR5 modulators like MPEP featured an alkyne linker, this group can be metabolically unstable. mdpi.com The development of amide-based linkers, as seen in this compound, represents a successful strategy to create more drug-like molecules. mdpi.comnih.gov

Fine-tuning the substituents on both the benzamide and pyridine rings is a key tactic. By systematically exploring different functional groups, researchers can balance potency with other crucial properties like solubility and brain penetration. nih.govnih.gov For instance, removing a hydrogen bond donor from the terminal aromatic ring was found in some series to improve brain-to-plasma ratios. nih.gov This iterative process of synthesis and testing allows for the refinement of lead compounds into candidates with optimized profiles for further development. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 3 Cyano N 6 Methylpyridin 2 Yl Benzamide

Ligand Docking Studies to Predict Binding Poses within Target Receptors

Ligand docking is a computational method used to predict the preferred orientation of a molecule when it binds to a target receptor. scispace.com This technique is crucial for understanding the binding mode of a ligand and for predicting its affinity for a particular protein. For 3-cyano-N-(6-methylpyridin-2-yl)benzamide, docking studies would be instrumental in identifying its potential biological targets and elucidating the key interactions that stabilize the ligand-receptor complex.

In a typical docking workflow, the three-dimensional structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). scispace.com The ligand, this compound, would be built and optimized using molecular mechanics force fields. scispace.com Docking software would then be used to place the ligand into the binding site of the receptor and score the different poses based on a scoring function that estimates the binding energy. scispace.com

The results of docking studies on related benzamide (B126) and pyridine (B92270) derivatives have successfully predicted their binding interactions with various receptors. nih.govmdpi.com For example, studies on N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase have utilized docking to predict binding interactions with the GK protein. nih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions in ligand binding.

Table 1: Illustrative Data from Ligand Docking Studies of a Benzamide Analog

| Parameter | Value |

| Target Receptor | Glucokinase (GK) |

| Ligand | N-pyridin-2-yl benzamide analog |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ARG63, TYR215, SER64 |

| Types of Interactions | Hydrogen bonds, Pi-Pi stacking |

Note: The data in this table is illustrative and based on studies of analogous compounds, not this compound.

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. benthamopenarchives.com Following ligand docking, MD simulations can be employed to assess the stability of the predicted binding pose of this compound within its target receptor and to explore the conformational changes that may occur upon binding. mdpi.com

An MD simulation would begin with the docked complex of this compound and its target receptor placed in a simulated physiological environment, including water molecules and ions. mdpi.com The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of the atoms over a specific period, typically nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory can provide valuable information, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the interaction energy to quantify the strength of the binding. frontiersin.org Studies on related compounds have used MD simulations to confirm the stability of ligand-receptor complexes and to understand the thermodynamic properties of binding. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, QSAR models could be developed to predict the activity of its analogues and to guide the design of new compounds with improved potency.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. The chemical structures of these compounds are then represented by a set of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. sci-hub.se Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. mdpi.com

3D-QSAR studies on other benzamide derivatives have successfully identified the key structural features that determine their binding affinities. sci-hub.se These models can generate contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, providing valuable insights for the design of new molecules. researchgate.net

In Silico Screening for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. researchgate.net

For this compound, in silico screening could be used to identify novel analogues with potentially improved biological activity. One common approach is structure-based virtual screening, which uses docking to screen a database of compounds against the three-dimensional structure of a target receptor. scispace.com Another approach is ligand-based virtual screening, which uses the structure of a known active compound, such as this compound, to identify other compounds with similar properties. nih.gov

Studies on related N-pyridin-2-yl benzamide analogues have demonstrated the utility of in silico methods in the design and evaluation of new compounds. nih.gov These approaches can lead to the identification of lead molecules for the development of potent and selective therapeutic agents. nih.gov

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules. rsc.org For this compound, these calculations could be used to understand its chemical behavior at a fundamental level.

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons. scispace.com The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions. rsc.org

Quantum mechanics/molecular mechanics (QM/MM) studies on similar molecules have been used to explore their photophysical and photochemical mechanisms. rsc.orgrsc.org While no specific quantum chemical calculations for this compound are publicly available, these methods would be invaluable for gaining a deeper understanding of its intrinsic chemical properties and potential reaction pathways.

Pre Clinical Investigations and in Vitro / in Vivo Efficacy Models of 3 Cyano N 6 Methylpyridin 2 Yl Benzamide

In Vitro Functional Assays for Receptor Modulation (e.g., Calcium Flux Assays)

In vitro functional assays are the first step in characterizing a compound's biological activity at its intended target. For compounds targeting G-protein coupled receptors (GPCRs) like mGluR5, which is coupled to the Gq signaling pathway, calcium flux assays are a primary method for assessing receptor modulation.

A calcium flux assay is a fluorescence-based method used to detect the mobilization of intracellular calcium (Ca2+) following receptor activation. The process involves pre-loading live cells expressing the target receptor with a calcium-sensitive fluorescent dye. When a receptor agonist binds and activates the Gq-coupled receptor, it triggers a signaling cascade that results in the release of calcium from intracellular stores, such as the endoplasmic reticulum. This release of Ca2+ into the cytoplasm is detected by the dye, which fluoresces upon binding to calcium. The resulting change in fluorescence intensity is measured in real-time and is directly proportional to the level of intracellular calcium mobilization.

For a potential negative allosteric modulator like 3-cyano-N-(6-methylpyridin-2-yl)benzamide, this assay would be used to measure its ability to inhibit the calcium flux signal produced by an mGluR5 agonist. The potency of the compound is determined by generating a concentration-response curve and calculating the IC50 value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced response. While this is the standard methodology, specific data from calcium flux assays for this compound are not available in the public domain.

Cell-Based Assays for Target Pathway Engagement

Following initial functional assays, further cell-based studies are conducted to confirm that the compound engages with its intended target within a cellular context and modulates the downstream signaling pathway. These assays confirm that the compound's activity observed in simpler functional assays translates to a more complex biological system.

Target pathway engagement assays can include measuring the accumulation of downstream second messengers, such as inositol (B14025) phosphates (IP), or the phosphorylation of key signaling proteins like extracellular signal-related kinases (ERK). For mGluR5 NAMs, an inositol phosphate (B84403) accumulation assay would directly measure the product of the Gq pathway. A successful NAM would be expected to decrease the agonist-stimulated accumulation of IP.

These assays are critical to verify the compound's mechanism of action and to differentiate between various modes of activity, such as full versus partial modulation or inverse agonism. Although cell-based assays are fundamental for characterizing mGluR5 modulators, specific target pathway engagement data for this compound have not been reported in the available scientific literature.

In Vivo Pharmacological Characterization in Relevant Pre-clinical Models

After establishing in vitro potency and cellular activity, promising compounds are advanced to in vivo studies to assess their pharmacological effects in living organisms. This stage is crucial for determining if the compound can achieve sufficient exposure in the target tissue (e.g., the brain) and produce a therapeutic effect in animal models of disease.

For mGluR5 NAMs, pre-clinical models relevant to CNS disorders are employed. These can include rodent models of anxiety (such as the marble-burying test), addiction, and Fragile X syndrome. The efficacy of related benzamide (B126) compounds has been demonstrated in such models. Pharmacokinetic studies are also conducted in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ensuring that it can reach the central nervous system in sufficient concentrations to exert its effect. There are no published in vivo pharmacological or pharmacokinetic data specifically for this compound.

Investigation of Compound Specificity and Off-Target Effects in Pre-clinical Systems

A critical aspect of pre-clinical drug development is to ensure that a compound is selective for its intended target. Off-target effects, where a compound interacts with other receptors or enzymes, can lead to undesirable side effects. Therefore, specificity and selectivity are rigorously investigated.

This is typically achieved by screening the compound against a panel of other receptors, ion channels, and enzymes. For an mGluR5 NAM, this would involve testing its activity against other metabotropic glutamate (B1630785) receptors (e.g., mGluR1, mGluR2/3) and a wide range of other CNS targets. Radioligand binding assays are often used to determine the compound's affinity for these potential off-targets. A desirable compound will show high potency and affinity for its intended target (e.g., mGluR5) with little to no significant activity at other sites at therapeutically relevant concentrations. This selectivity profiling is a key component of the pre-clinical safety assessment. A specific selectivity profile for this compound is not available in the reviewed literature.

Future Directions and Research Perspectives for 3 Cyano N 6 Methylpyridin 2 Yl Benzamide Research

Advancements in Synthetic Methodologies for Novel Benzamide (B126) Derivatives

The exploration of novel and efficient synthetic routes is a cornerstone of medicinal chemistry. For 3-cyano-N-(6-methylpyridin-2-yl)benzamide and its derivatives, future research will likely focus on the development of more streamlined and versatile synthetic methodologies. This could involve the use of novel catalysts, green chemistry approaches to reduce environmental impact, and the development of one-pot synthesis procedures to improve efficiency. Furthermore, the creation of diverse chemical libraries based on the this compound scaffold will be crucial for comprehensive structure-activity relationship (SAR) studies. These libraries can be generated through combinatorial chemistry and parallel synthesis techniques, allowing for the rapid production of a wide range of analogs for biological screening.

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a powerful tool for the rapid biological evaluation of large numbers of compounds. drugtargetreview.comnuvisan.com In the context of this compound, HTS can be employed to screen libraries of its derivatives against a wide array of biological targets, such as enzymes and receptors, to identify initial "hits" with desired activities. drugtargetreview.com Following the identification of hits, the process of lead optimization becomes critical. This iterative process involves medicinal chemists systematically modifying the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. Modern lead optimization strategies are increasingly supported by computational tools and predictive models to guide the design of more effective and safer drug candidates.

Exploration of Novel Therapeutic Applications beyond Current Indications

While benzamides are generally recognized for their anti-inflammatory, antimicrobial, and anticancer potential, dedicated research into the specific therapeutic applications of this compound is a key future direction. ontosight.ai This will involve screening the compound and its derivatives against a diverse panel of disease models. Phenotypic screening, which assesses the effects of compounds on cell or organismal models of disease without a preconceived target, could uncover unexpected therapeutic activities. Furthermore, exploring the polypharmacology of this compound—its ability to interact with multiple biological targets—could reveal opportunities for treating complex diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. For this compound, AI and ML algorithms can be utilized in several ways. De novo drug design algorithms can generate novel molecular structures based on the benzamide scaffold with optimized properties. Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the need for extensive and costly experimental testing. mdpi.com Furthermore, AI can analyze large datasets from HTS campaigns to identify subtle structure-activity relationships that may not be apparent through traditional analysis.

Structural Biology and Crystallographic Studies of Compound-Target Complexes

A deep understanding of how a compound interacts with its biological target at the atomic level is invaluable for rational drug design. Future research should prioritize the determination of the three-dimensional structures of this compound or its optimized analogs in complex with their biological targets. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for this purpose. The resulting structural information can elucidate the precise binding mode of the compound, identify key interactions, and guide the design of next-generation derivatives with enhanced affinity and selectivity. These structural insights are fundamental for moving a promising compound from a preliminary lead to a viable drug candidate.

Q & A

Q. What synthetic methods are commonly used to prepare 3-cyano-N-(6-methylpyridin-2-yl)benzamide?

The compound is typically synthesized via condensation reactions between a benzoic acid derivative and a substituted aminopyridine. For example, 3-cyano-5-fluorobenzoic acid reacts with 6-methylpyridin-2-amine in the presence of a condensing agent (e.g., EDCI or DCC) under mild conditions to yield the target amide. The reaction is monitored by TLC, and purification involves recrystallization or column chromatography. Reaction yields exceeding 80% have been reported under optimized conditions .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : Key peaks include the pyridinyl methyl group (δ ~2.45–2.49 ppm) and aromatic protons (δ 6.95–8.15 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 255 for the parent compound) confirm the molecular weight .

- Elemental analysis : Matches calculated values for C, H, N, and O .

Q. What are the critical physicochemical properties of this compound?

- Melting point : Derivatives like the hydrochloride salt melt at 245–247°C .

- Solubility : Generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Stability : Stable under inert conditions but may degrade in acidic/basic environments due to amide bond hydrolysis.

Advanced Research Questions

Q. How can substituent variations (e.g., fluoro, bromo) influence the bioactivity of this compound?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., cyano, fluoro) at the meta-position enhance binding to biological targets like kinases or bacterial enzymes. For example, fluorinated analogs exhibit improved antibacterial potency compared to non-halogenated derivatives, likely due to increased electronegativity and membrane permeability .

Q. What experimental strategies are used to resolve contradictory data in SAR studies?

Contradictions (e.g., inconsistent IC₅₀ values across assays) are addressed by:

Q. How can reaction conditions be optimized for scale-up synthesis?

Industrial-scale synthesis employs:

Q. What mechanisms underlie the compound’s potential antibacterial activity?

Analogous compounds (e.g., trifluoromethyl-substituted benzamides) inhibit bacterial enzymes like AcpS-PPTase, which are essential for fatty acid biosynthesis. Dual targeting of Class I/II PPTases disrupts lipid metabolism, leading to bacterial cell death .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound?

- Concentration range : Test 0.1–100 μM in logarithmic increments.

- Controls : Include vehicle (DMSO) and positive controls (e.g., ciprofloxacin for antibacterial assays).

- Endpoint selection : Measure IC₅₀ via fluorescence-based enzymatic assays or bacterial growth inhibition .

Q. What statistical methods are appropriate for analyzing biological assay data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.